molecular formula C12H24N2O2 B6599004 tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate CAS No. 1595710-47-6

tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate

Cat. No. B6599004
CAS RN: 1595710-47-6
M. Wt: 228.33 g/mol
InChI Key: XJVRJGAGOVQQSU-UHFFFAOYSA-N
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Description

Tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate, or TBCM, is a type of carbamate compound that has a variety of applications in scientific research and industry. It is primarily used as a chiral catalyst in asymmetric synthesis, as well as a reagent for the synthesis of other compounds. The molecule is composed of a tert-butyl group, a cyclobutyl group, and a methylcarbamate group.

Scientific Research Applications

TBCM has a variety of applications in scientific research. It is primarily used as a chiral catalyst in asymmetric synthesis, as well as a reagent for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of polymers with chiral centers.

Mechanism of Action

TBCM acts as a chiral catalyst in asymmetric synthesis. It works by forming an intermediate carbamate that is then hydrolyzed to form the desired product. The reaction involves the transfer of a proton from the tert-butyl group to the carbamate group, which then undergoes hydrolysis to form TBCM. The reaction is catalyzed by a base, such as potassium hydroxide, and the reaction conditions can be varied to optimize the yield.
Biochemical and Physiological Effects
TBCM has no known biochemical or physiological effects. It is a synthetic compound, and as such, it is not known to interact with biological systems.

Advantages and Limitations for Lab Experiments

The primary advantage of using TBCM in lab experiments is its high yield. The reaction is relatively straightforward, and the product can be isolated in high yields. Additionally, the reaction conditions can be varied to optimize the yield. The primary limitation of using TBCM is its cost. TBCM is a relatively expensive reagent, and as such, it is not always practical for lab experiments.

Future Directions

The future of TBCM lies in its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, there is potential for the use of TBCM in the synthesis of polymers with chiral centers. There is also potential for the use of TBCM in the synthesis of new and improved catalysts for asymmetric synthesis. Finally, there is potential for the use of TBCM in the development of new and improved methods for the synthesis of organic compounds.

Synthesis Methods

TBCM is synthesized through a reaction between dimethyl cyclobutylmethylcarbamate and tert-butyl chloride. The reaction begins with the formation of an intermediate carbamate, which is then hydrolyzed to form the desired TBCM. The reaction is catalyzed by a base such as potassium hydroxide, and the reaction conditions can be varied to optimize the yield. The reaction is relatively straightforward, and the product can be isolated in high yields.

properties

IUPAC Name

tert-butyl N-[[1-(dimethylamino)cyclobutyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-9-12(14(4)5)7-6-8-12/h6-9H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVRJGAGOVQQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate

CAS RN

1595710-47-6
Record name tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate
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